molecular formula C19H19Cl3N4O3S B11991060 Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate

Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate

Cat. No.: B11991060
M. Wt: 489.8 g/mol
InChI Key: XMRBDPCKWPVVQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

it is assumed that large-scale synthesis would follow similar steps to the laboratory methods, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution .

Scientific Research Applications

Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C19H19Cl3N4O3S

Molecular Weight

489.8 g/mol

IUPAC Name

benzyl N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate

InChI

InChI=1S/C19H19Cl3N4O3S/c1-12(27)23-14-7-9-15(10-8-14)24-17(30)25-16(19(20,21)22)26-18(28)29-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,23,27)(H,26,28)(H2,24,25,30)

InChI Key

XMRBDPCKWPVVQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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